molecular formula C20H18ClN3O2 B2958377 1-(3-Chloro-4-methylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one CAS No. 941997-98-4

1-(3-Chloro-4-methylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

Cat. No.: B2958377
CAS No.: 941997-98-4
M. Wt: 367.83
InChI Key: NLLASRKEJOMNLT-UHFFFAOYSA-N
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Description

This compound features a pyrrolidin-2-one core substituted with a 3-chloro-4-methylphenyl group at position 1 and a 1,2,4-oxadiazole ring bearing a 3-methylphenyl group at position 4. Its molecular formula is C₂₁H₁₉ClN₃O₂, with a molecular weight of 380.85 g/mol.

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2/c1-12-4-3-5-14(8-12)19-22-20(26-23-19)15-9-18(25)24(11-15)16-7-6-13(2)17(21)10-16/h3-8,10,15H,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLASRKEJOMNLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3CC(=O)N(C3)C4=CC(=C(C=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Chloro-4-methylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article will explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C20H21ClN4OC_{20}H_{21}ClN_4O and a molecular weight of approximately 367.8 g/mol. The presence of the oxadiazole moiety is significant as it is known for its diverse biological activities.

Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit a range of biological activities including:

  • Anticancer Activity : The oxadiazole derivatives have shown promising results in inhibiting cancer cell proliferation. They interact with various biological targets such as enzymes and receptors involved in tumor growth.
  • Inhibition of Key Enzymes : Studies suggest that these compounds can inhibit enzymes like thymidylate synthase and histone deacetylases (HDAC), which are crucial for cancer cell survival and proliferation .

Efficacy in Case Studies

Several studies have evaluated the biological activity of similar compounds:

  • Antitumor Activity : A study highlighted that 1,3,4-oxadiazole derivatives exhibited significant cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 0.12 to 2.78 µM, indicating potent activity compared to standard chemotherapeutic agents like doxorubicin .
  • Molecular Docking Studies : Molecular docking studies have demonstrated that the compound binds effectively to targets involved in cancer progression, suggesting a strong potential for therapeutic development . The interactions were found to be comparable to those observed with established drugs like Tamoxifen.

Table 1: Summary of Biological Activities

Activity TypeReference CompoundIC50 Range (µM)Target Enzyme/Protein
AntitumorDoxorubicin0.12 - 2.78Thymidylate Synthase
Histone DeacetylaseSAHA<20HDAC
AntioxidantVarious-Reactive Oxygen Species

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name / ID Key Substituents Molecular Weight (g/mol) Notable Properties / Activities
Target Compound 3-Chloro-4-methylphenyl; 3-methylphenyl-1,2,4-oxadiazole 380.85 High lipophilicity; potential CNS activity due to chloro group
1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one 5-Chloro-2-hydroxyphenyl; thioxo-oxadiazole ~367.82 1.5× higher antioxidant activity than ascorbic acid (DPPH assay)
1-(3-Chloro-4-fluorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one 3-Chloro-4-fluorophenyl; cyclopropyl-oxadiazole 363.78 Enhanced metabolic stability (fluorine substituent); unknown biological activity
L703-0205 4-Methylphenyl-oxadiazole; piperidine-carbonyl linker 464.95 Isomeric differences; no reported bioactivity; low availability (2 mg)
L703-0374 3-Methylphenyl-oxadiazole; piperidine-carbonyl linker 464.95 Same molecular weight as L703-0205; higher availability (47 mg); isomerism affects solubility

Substituent Effects on Properties

  • Chloro vs.
  • Oxadiazole Modifications: Replacing the oxadiazole’s methylphenyl group with a cyclopropyl () or thioxo group () alters hydrogen-bonding capacity and redox activity.
  • Positional Isomerism : The 3-methylphenyl vs. 4-methylphenyl substitution on the oxadiazole (L703-0374 vs. L703-0205) may influence steric interactions with biological targets, though data on this are lacking .

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